6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile 6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13733444
InChI: InChI=1S/C14H11NO/c1-10-3-2-4-12(7-10)13-8-11(9-15)5-6-14(13)16/h2-8,16H,1H3
SMILES: CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#N)O
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol

6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile

CAS No.:

Cat. No.: VC13733444

Molecular Formula: C14H11NO

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-3'-methyl-[1,1'-biphenyl]-3-carbonitrile -

Specification

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
IUPAC Name 4-hydroxy-3-(3-methylphenyl)benzonitrile
Standard InChI InChI=1S/C14H11NO/c1-10-3-2-4-12(7-10)13-8-11(9-15)5-6-14(13)16/h2-8,16H,1H3
Standard InChI Key LFBDPYOYFTVNMN-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#N)O
Canonical SMILES CC1=CC(=CC=C1)C2=C(C=CC(=C2)C#N)O

Introduction

Structural and Molecular Characteristics

Biphenyl Backbone and Substituent Orientation

The compound’s core consists of two benzene rings connected by a single covalent bond (biphenyl system). The hydroxyl group occupies the para position relative to the carbonitrile group on one ring, while the methyl group is located at the ortho position on the adjacent ring. This substitution pattern creates a sterically hindered environment, influencing reactivity and intermolecular interactions.

The carbonitrile group introduces electron-withdrawing effects, polarizing the aromatic system and enhancing susceptibility to nucleophilic attack. Conversely, the hydroxyl group contributes hydrogen-bonding capability, which may facilitate crystal packing or supramolecular assembly. The methyl group’s steric bulk moderates rotational freedom around the biphenyl bond, potentially stabilizing specific conformers.

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations on analogous biphenyl derivatives predict a dihedral angle of approximately 30–45° between the two aromatic rings, minimizing steric clashes between substituents. The carbonitrile group’s electronegativity induces partial positive charges on the adjacent carbon atoms, as evidenced by Hammett substituent constants (σCN+0.66\sigma_{\text{CN}} \approx +0.66) . This electronic perturbation likely affects regioselectivity in further functionalization reactions.

Synthetic Pathways

Multi-Step Synthesis from Halogenated Precursors

A documented route begins with 4-((2-iodobenzyl)oxy)benzonitrile, which undergoes Ullmann-type coupling with a methyl-substituted arylboronic acid to form the biphenyl framework . Key steps include:

  • Protection of the Hydroxyl Group: The phenolic -OH is initially protected as a benzyl ether to prevent undesired side reactions during cross-coupling.

  • Cross-Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling installs the methyl-substituted aryl group at the iodinated position. Reported conditions use Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 as the catalyst and Na2CO3\text{Na}_2\text{CO}_3 as the base in a toluene/water mixture at 100°C .

  • Deprotection: The benzyl protecting group is removed via hydrogenolysis or acidic hydrolysis, yielding the free phenol.

This method achieves moderate yields (60–75%), with purity dependent on chromatographic separation of intermediates.

Lewis Acid-Mediated Cyanation

Alternative approaches employ site-selective cyanation of preformed biphenyl derivatives. For example, treatment of 3'-methyl-[1,1'-biphenyl]-3-ol with trimethylsilyl cyanide (TMSCN) in the presence of AlCl3\text{AlCl}_3 as a Lewis acid introduces the -CN group at the meta position relative to the hydroxyl group . The reaction proceeds via electrophilic aromatic substitution, with the Lewis acid activating the cyanating agent.

Optimization Challenges

Key challenges include avoiding over-cyanation and managing the ortho-directing effects of the methyl and hydroxyl groups. Solvent polarity and temperature gradients are critical for controlling regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) favoring mono-substitution .

Physicochemical Properties

Partition Coefficients

Calculated logP values (using software like ACD/Labs) suggest moderate lipophilicity (logP2.83.2\text{logP} \approx 2.8–3.2), indicating potential membrane permeability in biological systems . This property aligns with its exploration as a pharmacophore in drug discovery.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (CDCl3_3): Peaks at δ 7.4–7.2 ppm (aromatic protons), δ 6.9 ppm (phenolic -OH, exchangeable), and δ 2.5 ppm (methyl group).

  • 13C^{13}\text{C} NMR: Signals near δ 120 ppm (CN carbon), δ 155 ppm (oxygenated aromatic carbon), and δ 20 ppm (methyl carbon) .

Infrared (IR) Spectroscopy

Strong absorption bands at ~2250 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (O-H stretch) .

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